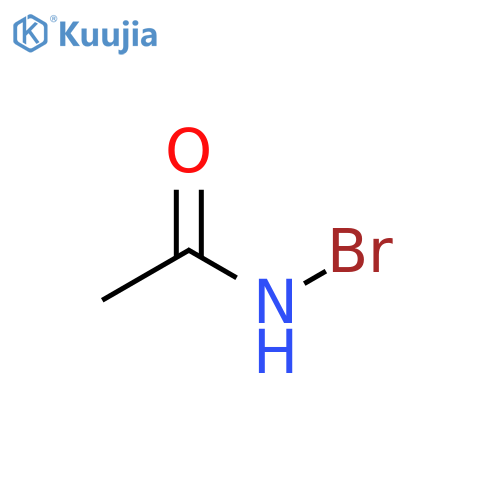

Product class 13: N-heteroatom-substituted alkanamides

,

Science of Synthesis,

2005,

21,

833-905